2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a complex organic compound notable for its unique structure and potential applications in organic synthesis. It features an isoindole core with a dioxaborolane substituent, which enhances its reactivity and utility in various chemical reactions. The compound is classified under the category of boron-containing heterocycles, which are significant in medicinal chemistry and materials science.
This compound can be synthesized through several methods, primarily involving the Suzuki-Miyaura coupling reaction, which is a well-established technique in organic chemistry for forming carbon-carbon bonds. The incorporation of boron into organic molecules is particularly valuable due to boron's unique electronic properties.
The synthesis of 2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically employs the Suzuki coupling method. This involves the reaction of pyrazine derivatives with boronic esters under specific conditions.
Technical Details:
The molecular structure of 2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is characterized by:
Property | Value |
---|---|
Molecular Formula | C17H24BNO2 |
Molecular Weight | 285.2 g/mol |
IUPAC Name | 2-propan-2-yl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindole |
InChI | InChI=1S/C17H24BNO2/c1... |
InChI Key | IMBWGEYENCGREH-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=CN2C(C)C |
The compound can undergo various chemical transformations:
Common Reagents and Conditions:
The mechanism of action for 2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine varies based on its application:
The compound exhibits typical properties associated with organic compounds containing aromatic systems and boron functionalities.
Key chemical properties include:
Relevant data regarding stability and solubility should be further explored through empirical studies.
The applications of 2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine are diverse:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1173022-22-4